Orbiculin F
Description
Orbiculin F is a sesquiterpenoid compound isolated from the roots of Celastrus orbiculatus Thunb., a plant widely used in traditional medicine for its anti-inflammatory properties . Its molecular formula is C34H36O11 (molecular weight: 620.66), and it has demonstrated inhibitory effects on NF-κB signaling and nitric oxide (NO) production in vitro. However, its potency is relatively low, with an IC50 value exceeding 300 μmol/L for both targets . This distinguishes it from other Orbiculin analogs with higher bioactivity, such as Orbiculin H and Orbiculin I.
Properties
Molecular Formula |
C34H36O11 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7-benzoyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C34H36O11/c1-19-15-25(42-30(37)22-11-13-39-17-22)28(41-20(2)35)33(5)26(43-29(36)21-9-7-6-8-10-21)16-24-27(34(19,33)45-32(24,3)4)44-31(38)23-12-14-40-18-23/h6-14,17-19,24-28H,15-16H2,1-5H3/t19-,24-,25+,26+,27-,28+,33-,34-/m1/s1 |
InChI Key |
BRLFNCXCWAFVFC-DYQOWCLGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The Orbiculin family (A, D, E, F, H, I) shares a dihydro-β-agarofuran skeleton but differs in substituents, which critically influence their bioactivity. Key comparisons are summarized below:
Structural Insights:
- This compound contains a larger acyl group (C34 backbone) compared to Orbiculin H (C29) and I (C32), which may sterically hinder its interaction with cellular targets .
- Orbiculin H features a 1β,8β-diacetoxyl-6α,9α-difuroyloxy substitution pattern, enhancing its binding affinity to inflammatory mediators .
- Orbiculin A lacks the extensive acyl groups of F but includes methyl and hydroxyl substitutions, making it a key marker for quality control in C. orbiculatus extracts .
Distribution in Plant Parts
- Root-Specific Compounds : this compound and H are predominantly found in roots, with F detected exclusively in this tissue .
- Leaf-Specific Compounds : Orbiculin I and A are concentrated in leaves, serving as chemical markers for metabolomic analysis of C. orbiculatus .
Functional Differences
- Anti-Inflammatory Potency : Orbiculin H is the most potent NF-κB inhibitor in the group, likely due to its optimal balance of lipophilicity and hydrogen-bonding capacity . This compound’s low potency suggests it may act as a prodrug or require metabolic activation.
- Multidrug Resistance (MDR) Reversal : Orbiculin A has been explored as a template for synthesizing P-glycoprotein (P-gp) inhibitors to combat cancer drug resistance. Its epoxide-derived structure enables carbocation-mediated reactions, though acid sensitivity remains a synthetic challenge .
Q & A
Q. What are the established methodologies for structural elucidation and purity assessment of Orbiculin F?
Answer: Structural characterization of this compound requires a multi-analytical approach:
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments and verify stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
- Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds, referencing retention times against known standards .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Novel compounds require full spectral data and purity documentation in the main text; known compounds need literature citations for identity verification .
Q. How can researchers design reproducible synthetic routes for this compound?
Answer: Prioritize step-by-step protocol transparency:
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst load).
- Yield Reporting : Include isolated yields and side-product profiles (e.g., Table 1).
- Reproducibility : Document solvent batches, equipment calibration, and purification methods (e.g., column chromatography gradients). Limit main-text protocols to critical steps; auxiliary data (e.g., failed attempts) belong in supplementary files .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, 80°C, 12h | 65 | 92% |
| 2 | NaBH₄, EtOH, RT | 78 | 96% |
Q. What in vitro models are suitable for preliminary mechanistic studies of this compound?
Answer: Align models with hypothesized biological targets:
- Cell-Free Systems : Enzymatic assays (e.g., kinase inhibition) to quantify IC₅₀ values.
- Cell-Based Assays : Use immortalized lines (e.g., HEK293) for cytotoxicity or pathway modulation.
- Dose-Response Curves : Include positive/negative controls and statistical power analysis (n ≥ 3 replicates). Framing questions via PICOT (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Answer: Apply discrepancy analysis frameworks:
- Source Evaluation : Compare experimental conditions (e.g., cell lines, assay protocols).
- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity.
- Mechanistic Hypotheses : Test if off-target effects (e.g., redox cycling) explain variability. Transparently report confounding factors (e.g., solvent DMSO’s antioxidant properties) .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
Answer: Iterative pharmacokinetic (PK) optimization:
- Formulation Screening : Test nanoemulsions, liposomes, or prodrugs for solubility enhancement.
- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations over time.
- Species-Specific Adjustments : Account for metabolic differences (e.g., murine vs. human CYP450 isoforms). Follow NIH guidelines for preclinical reporting, including dosing regimens and ethical oversight .
Q. How can computational modeling predict this compound’s interactions with novel protein targets?
Answer: Combine in silico tools:
- Molecular Docking : Use AutoDock Vina to screen binding affinities against structural databases (e.g., PDB).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (≥100 ns trajectories).
- QSAR Models : Corrogate electronic/steric descriptors with bioactivity data. Validate predictions with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Best Practices
- Experimental Replication : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) to meet PLOS/NIH standards .
- Ethical Compliance : Obtain IACUC/IRB approvals for in vivo studies and disclose conflicts of interest .
- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
